ATP-Noncompetitive Binding Mode: Differentiated Kinase Inhibition Kinetics
WNK-IN-1 acts as an ATP-noncompetitive inhibitor, binding to an allosteric site on WNK1 to stabilize an inactive conformation [1]. In contrast, WNK463 is an ATP-competitive inhibitor that targets the orthosteric ATP-binding pocket . This mechanistic distinction is critical: ATP-noncompetitive inhibitors can maintain activity under high cellular ATP concentrations and exhibit different residence times and selectivity profiles compared to ATP-competitive agents [2].
| Evidence Dimension | Mechanism of kinase inhibition |
|---|---|
| Target Compound Data | ATP-noncompetitive (allosteric) |
| Comparator Or Baseline | WNK463: ATP-competitive (orthosteric) |
| Quantified Difference | Binding site differs: allosteric pocket vs. ATP-binding cleft |
| Conditions | Biochemical and structural studies (J. Med. Chem. 2017) |
Why This Matters
Researchers requiring sustained target engagement under physiological ATP levels or seeking to avoid ATP-competitive off-target profiles should prioritize WNK-IN-1 over orthosteric pan-inhibitors.
- [1] Yamada K, Levell J, Yoon T, Kohls D, Yowe D, Rigel DF, Imase H, Yuan J, Yasoshima K, DiPetrillo K, et al. Optimization of Allosteric With-No-Lysine (WNK) Kinase Inhibitors and Efficacy in Rodent Hypertension Models. J Med Chem. 2017 Aug 24;60(16):7099-7107. View Source
- [2] Zhang Y, et al. Characterizing an allosteric inhibitor-induced inactive state in with-no-lysine kinase 1 using Gaussian accelerated molecular dynamics simulations. ACS Chem Biol. 2016 Dec 16;11(12):3338-3346. View Source
